3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one
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Overview
Description
3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound with the molecular formula C15H15N3OS. It is known for its unique structure, which includes an indole moiety and a thioxoimidazolidinone ring. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an appropriate thioxoimidazolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The indole and allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The thioxoimidazolidinone ring may also play a role in its biological effects by interacting with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione
- 3-Allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is unique due to its specific combination of an indole moiety and a thioxoimidazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15N3OS |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-(1H-indol-3-ylmethyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H15N3OS/c1-2-7-18-14(19)13(17-15(18)20)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20) |
InChI Key |
JOKGZAOBPYKGMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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